1,3-Dimethoxy-5-tricosylbenzene
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Overview
Description
1,3-Dimethoxy-5-tricosylbenzene is an organic compound with the molecular formula C31H56O2 It is a derivative of benzene, where two methoxy groups are attached to the benzene ring at positions 1 and 3, and a long tricosyl chain (C23H47) is attached at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-5-tricosylbenzene typically involves the alkylation of 1,3-dimethoxybenzene with a tricosyl halide. The reaction is usually carried out in the presence of a strong base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the alkylation process, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-5-tricosylbenzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The tricosyl chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1,3-Dimethoxy-5-tricosylbenzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-5-tricosylbenzene involves its interaction with specific molecular targets and pathways. The methoxy groups and the long tricosyl chain contribute to its unique chemical properties, allowing it to interact with biological membranes and proteins. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethoxybenzene: Similar structure but with methoxy groups at positions 1 and 2.
1,4-Dimethoxybenzene: Methoxy groups at positions 1 and 4.
1,3,5-Trimethoxybenzene: Three methoxy groups at positions 1, 3, and 5.
Uniqueness
1,3-Dimethoxy-5-tricosylbenzene is unique due to the presence of the long tricosyl chain, which imparts distinct physical and chemical properties compared to other dimethoxybenzene derivatives. This long alkyl chain can influence the compound’s solubility, reactivity, and interaction with biological systems, making it a valuable compound for various applications.
Properties
IUPAC Name |
1,3-dimethoxy-5-tricosylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H56O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-26-30(32-2)28-31(27-29)33-3/h26-28H,4-25H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMUFNCZECYXRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H56O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00767040 |
Source
|
Record name | 1,3-Dimethoxy-5-tricosylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00767040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119708-43-9 |
Source
|
Record name | 1,3-Dimethoxy-5-tricosylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00767040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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